molecular formula C23H24N4O5 B2935373 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1207034-17-0

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2935373
CAS No.: 1207034-17-0
M. Wt: 436.468
InChI Key: SLHVONRKOXHDOO-UHFFFAOYSA-N
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Description

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a highly potent and selective chemical probe for the inhibition of mono-ADP-ribosyltransferase PARP7 (also known as TIPARP). This compound was developed to address the lack of selective tools for studying PARP7 biology and has demonstrated low nanomolar potency with exceptional selectivity over other PARP family members, including PARP1. Its primary research value lies in the emerging field of cancer immunotherapy and innate immune signaling. PARP7 is known to suppress the type I interferon response in cancer cells; therefore, pharmacological inhibition of PARP7 with this compound releases this suppression, leading to an induction of interferon-stimulated genes and apoptosis in specific cancer cell types . This mechanism reprograms the tumor cell's intrinsic state to promote an anti-tumor immune response, making it a compelling candidate for investigating combination therapies with immune checkpoint inhibitors. Research utilizing this inhibitor has been pivotal in validating PARP7 as a therapeutic target in non-small cell lung cancer and other malignancies , providing a powerful tool for dissecting the role of this enzyme in tumorigenesis and the tumor-immune microenvironment.

Properties

IUPAC Name

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHVONRKOXHDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure that integrates a quinazoline core with an oxadiazole substituent. The unique combination of these two moieties may contribute to its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus spp. and Mycobacterium bovis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of quinazoline derivatives. The compound's structural features may inhibit key enzymes involved in cancer cell proliferation. For example, quinazoline derivatives have been reported to target specific kinases that play a role in tumorigenesis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies on L929 and A549 cell lines demonstrated increased cell viability at lower concentrations, indicating a potential therapeutic window .

Data Tables

Biological Activity Effect Tested Strains/Cell Lines Reference
AntimicrobialStrong bactericidal effectStaphylococcus spp., Mycobacterium bovis
AnticancerInhibits cell proliferationA549, L929
CytotoxicitySelective toxicityL929, A549

Case Studies

  • Antimicrobial Study : Dhumal et al. (2016) investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives and found significant inhibition against Mycobacterium bovis, suggesting that similar derivatives may be effective against multidrug-resistant strains .
  • Cytotoxicity Assessment : In a study by Desai et al., several oxadiazole derivatives were tested for cytotoxic effects on A549 and HepG2 cells. The results indicated that certain derivatives enhanced cell viability at specific concentrations while exhibiting cytotoxic effects at higher doses .

Chemical Reactions Analysis

Key Steps:

  • Formation of 1,2,4-Oxadiazole Moiety :

    • The 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole is synthesized via condensation of amidoxime derivatives with activated carboxylic acids (e.g., using N,N′-carbonyldiimidazole (CDI) or p-toluenesulfonic acid (PTSA)) .

    • Cyclodehydration under microwave or thermal conditions (100–120°C) yields the oxadiazole ring .

  • Quinazoline-2,4-Dione Assembly :

    • The quinazoline core is synthesized via Pd-catalyzed carbonylation of α-chloroketones with isocyanates and amines, followed by cyclization .

    • Substituents (e.g., isobutyl group) are introduced during the cyclization step using alkyl halides or nucleophilic substitution .

Functionalization and Post-Synthetic Modifications

The compound’s reactivity is governed by its quinazoline and oxadiazole moieties:

Oxadiazole Ring Reactivity

  • Nucleophilic Substitution : The oxadiazole’s N–O bond is susceptible to nucleophilic attack, enabling further alkylation or arylation .

  • Reductive Opening : Under hydrogenation conditions, the oxadiazole ring can cleave to form amidine derivatives .

Quinazoline Core Modifications

  • Alkylation/Acylation : The N1 and N3 positions of the quinazoline-dione can undergo alkylation with alkyl halides or acylation with anhydrides .

  • Cyclocondensation : Reaction with thioureas or hydrazines forms fused heterocycles (e.g., triazoles, thiadiazoles) .

Reaction Optimization and Catalytic Systems

Reaction conditions significantly impact yields and selectivity:

Reaction Type Catalyst/Ligand Conditions Yield Reference
Oxadiazole cyclizationCDI or PTSA–ZnCl₂120°C, 4 h (DMF)59–87%
Pd-catalyzed carbonylationPd(OAc)₂, PPh₃80°C, CO gas, 2 h73–90%
Alkylation of quinazolineK₂CO₃, anhydrous ethanolRT, 12 h65–80%

Mechanistic Insights

  • Oxadiazole Formation : Proceeds via O-acylation of amidoxime followed by cyclodehydration .

  • Quinazoline Synthesis : Pd intermediates facilitate β-ketoacylpalladium formation, enabling urea acylation and subsequent cyclization .

Comparative Analysis of Analogues

Analogues with variations in substituents exhibit distinct reactivities:

Compound Key Substituent Reactivity
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione Cyclohexyl, phenylHigher stability under acidic conditions
7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4-dione 3,4-DimethoxyphenylEnhanced electrophilic substitution
1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione 3,4-Dimethoxyphenyl, methylImproved solubility in polar solvents

Comparison with Similar Compounds

Structural Analogs and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Primary Use
1-((3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione Isobutyl (N3), 1,2,4-oxadiazole with 3,5-dimethoxyphenyl (C5-methyl) Hypothetical herbicide
Methazole (3,5-dione) Quinazoline-2,4-dione Dichlorophenyl and trichloroethyl groups Herbicide
Imazaquin (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid) Quinolinecarboxylic acid Imidazolone ring with methyl and isopropyl groups Herbicide
Compounds 4g and 4h (from ) Pyrazol-3-one Coumarin, benzodiazepine/oxazepine, and tetrazole moieties Synthetic intermediates (potential bioactivity)

Bioactivity and Mechanism

  • Methazole : Acts as a photosynthesis inhibitor via disruption of chloroplast function, leveraging electron-withdrawing chloro groups for reactivity .
  • Imazaquin : Inhibits ALS, with the imidazolone ring critical for enzyme interaction. Its carboxylic acid group improves solubility in aqueous environments .
  • Compounds 4g/4h : Tetrazole and coumarin moieties suggest possible antifungal or anticancer applications, though their exact mechanisms remain uncharacterized .

Physicochemical Properties

  • Lipophilicity : The target compound’s dimethoxyphenyl and isobutyl groups likely confer higher logP values than methazole (chlorinated) or imazaquin (carboxylic acid), favoring better tissue penetration but lower aqueous solubility.
  • Metabolic Stability : The oxadiazole ring may resist hydrolysis compared to imazaquin’s imidazolone, which is prone to ring-opening under acidic conditions .

Q & A

Q. How can researchers validate the role of the 3,5-dimethoxyphenyl group in target engagement?

  • Methodological Answer : Synthesize analogs with methoxy→H or OMe→OCF₃ substitutions and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use fluorescence quenching assays to monitor interactions with bacterial topoisomerases .

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